molecular formula C16H16O B1611568 3-(2-Methylphenyl)propiophenone CAS No. 84839-91-8

3-(2-Methylphenyl)propiophenone

Cat. No. B1611568
CAS RN: 84839-91-8
M. Wt: 224.3 g/mol
InChI Key: NLXWIEOJEBAXRH-UHFFFAOYSA-N
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Scientific Research Applications

Environmental Toxicity and Endocrine Disruption

  • Benzophenone-3 (BP-3) Toxicity : A systematic review indicated that BP-3, a phenolic compound similar to "3-(2-Methylphenyl)propiophenone," shows reproductive toxicity in humans and animals, potentially due to its endocrine-disrupting effects (Ghazipura et al., 2017).
  • BPA and Bisphenol Alternatives : Studies on Bisphenol A (BPA) and its alternatives (which share structural similarities with phenolic compounds) have shown that these substances may act as endocrine disruptors, affecting reproductive health and potentially having carcinogenic, mutagenic, and reproductive toxicity effects (Braver-Sewradj et al., 2020).

Chemosensory Applications

  • Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), related to phenolic compounds, is noted for its application in developing chemosensors, demonstrating high selectivity and sensitivity in detecting various analytes, such as metal ions, anions, and neutral molecules (Roy, 2021).

Pharmacological and Biological Effects

  • Chlorogenic Acid (CGA) and Phenolic Acids : CGA and other phenolic acids have shown a range of pharmacological effects, including antioxidant, antibacterial, anti-inflammatory, and neuroprotective activities, with potential applications in treating metabolic disorders and providing hepatoprotective effects (Naveed et al., 2018).
  • Cinnamic Acid Derivatives : Cinnamic acid and its derivatives, closely related to phenolic structures, have been studied for their anticancer properties, indicating potential as traditional and synthetic antitumor agents (De et al., 2011).

Safety And Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is not classified as a hazardous substance or mixture. However, it is combustible and vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating6.


properties

IUPAC Name

3-(2-methylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXWIEOJEBAXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510908
Record name 3-(2-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)propiophenone

CAS RN

84839-91-8
Record name 3-(2-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Arai, H Tsuge, M Oku, M Miura, T Shioiri - Tetrahedron, 2002 - Elsevier
The development of the catalytic asymmetric epoxidation of enones promoted by aqueous H 2 O 2 with chiral quaternary ammonium salts is described. The reaction smoothly …
Number of citations: 152 www.sciencedirect.com

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